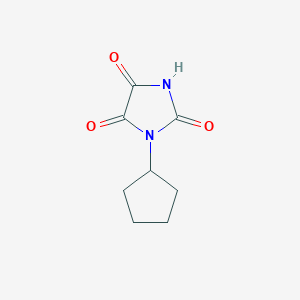

1-Cyclopentylimidazolidine-2,4,5-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-6-7(12)10(8(13)9-6)5-3-1-2-4-5/h5H,1-4H2,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMONZOKUDHZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278631 | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-47-7 | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopentylimidazolidine-2,4,5-trione: Synthesis Methods, Mechanistic Insights, and Experimental Protocols

Executive Summary

1-Cyclopentylimidazolidine-2,4,5-trione (commonly referred to as 1-cyclopentylparabanic acid) is a highly versatile heterocyclic scaffold characterized by a five-membered imidazolidine core containing three carbonyl groups. The presence of the lipophilic cyclopentyl moiety imparts unique physicochemical properties, making this compound a critical building block in medicinal chemistry. Notably, the parabanic acid skeleton has been identified as a critical pharmacophore in the development of selective Ryanodine Receptor 2 (RyR2) inhibitors and lipid synthesis modulators.

This technical guide provides a comprehensive analysis of the synthetic pathways used to construct the 1-cyclopentylimidazolidine-2,4,5-trione architecture. By exploring the mechanistic causality behind reagent selection and detailing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals and synthetic chemists.

Physicochemical Properties & Target Profile

To establish a baseline for analytical characterization and purification, the quantitative data and structural identifiers for 1-cyclopentylimidazolidine-2,4,5-trione are summarized below.

| Property | Value |

| IUPAC Name | 1-Cyclopentylimidazolidine-2,4,5-trione |

| Common Synonyms | 1-Cyclopentylparabanic acid; 1-Cyclopentyl-2,4,5-imidazolidinetrione |

| CAS Registry Number | 40408-47-7 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 3 (C=O) |

| Core Scaffold | Imidazolidine-2,4,5-trione |

Core Synthesis Strategies & Mechanistic Rationale

The construction of the imidazolidine-2,4,5-trione ring requires the formal condensation of a substituted urea with a two-carbon dicarbonyl synthon. For 1-cyclopentylimidazolidine-2,4,5-trione, the synthesis diverges into two primary methodologies depending on the required reaction conditions, scalability, and tolerance for aggressive reagents.

Method A: The Oxalyl Chloride Annulation (Ulrich-Sayigh Pathway)

First systematically detailed by Ulrich and Sayigh [1], this method utilizes the extreme electrophilicity of oxalyl chloride. The reaction begins with the nucleophilic attack of the mono-substituted cyclopentylurea on one of the acyl chloride groups, forming a highly reactive N-acyl chloride intermediate. Causality of Reagent Choice: Oxalyl chloride is chosen for its irreversible reactivity. The elimination of hydrogen chloride (HCl) gas acts as a thermodynamic sink, driving the subsequent intramolecular cyclization forward without the need for basic catalysts. However, the generation of HCl necessitates an aprotic solvent system (e.g., Dichloromethane or Tetrahydrofuran) and careful thermal management to prevent the protonation of the starting urea, which would stall the reaction.

Method B: Diethyl Oxalate Condensation (Base-Catalyzed Route)

Adapted from the classic Murray protocol for parabanic acid [2], this route employs diethyl oxalate in the presence of a strong alkoxide base (e.g., sodium ethoxide). Causality of Reagent Choice: Diethyl oxalate is significantly less electrophilic than oxalyl chloride. To overcome this activation barrier, a strong base is required to deprotonate the urea nitrogens, drastically increasing their nucleophilicity. This method operates under thermodynamic control and avoids the generation of corrosive HCl gas, making it highly suitable for large-scale, process-chemistry applications where off-gassing is a safety concern.

Fig 1: Synthetic pathways for 1-cyclopentylimidazolidine-2,4,5-trione via two distinct reagents.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic progression of the reaction in real-time.

Protocol 1: Synthesis via Oxalyl Chloride (Aprotic Conditions)

This protocol is optimized for rapid laboratory-scale synthesis where anhydrous conditions can be strictly maintained[1][3].

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Substrate Dissolution: Suspend 1-cyclopentylurea (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.

-

Causality: Cyclopentylurea may not fully dissolve at 0 °C, but the reaction proceeds via the dissolved fraction. Cooling prevents a violent exothermic runaway during the initial nucleophilic attack.

-

-

Reagent Addition: Add oxalyl chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe.

-

Cyclization & Off-gassing: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (approx. 40 °C) for 2–3 hours.

-

Causality: Refluxing provides the activation energy for the intramolecular ring closure and drastically decreases the solubility of HCl in DCM, forcing the byproduct out of the system and driving the equilibrium forward.

-

-

In-Process Control (IPC) - Gas Evolution: Hold a piece of moistened universal pH indicator paper at the outlet of the reflux condenser. The reaction is considered complete when the paper no longer turns red, indicating the cessation of HCl gas evolution.

-

Workup & Isolation: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove non-polar impurities. Filter and dry under a vacuum to yield the pure trione.

Protocol 2: Synthesis via Diethyl Oxalate (Base-Catalyzed Conditions)

This protocol is optimized for scale-up and avoids the use of highly reactive acid chlorides [2].

-

Alkoxide Generation: In a 250 mL round-bottom flask, dissolve sodium metal (11.0 mmol, 1.1 eq) in 40 mL of anhydrous ethanol under nitrogen to generate a sodium ethoxide solution.

-

Substrate Addition: Add 1-cyclopentylurea (10.0 mmol, 1.0 eq) to the alkoxide solution at room temperature. Stir for 15 minutes.

-

Causality: The strong base deprotonates the urea nitrogens, forming a highly nucleophilic urea anion that is primed for ester attack.

-

-

Condensation: Add diethyl oxalate (10.5 mmol, 1.05 eq) dropwise. A precipitate may begin to form as the intermediate sodium salt of the parabanic acid is generated.

-

Thermal Maturation: Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours.

-

In-Process Control (IPC) - TLC: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The disappearance of the urea starting material spot validates reaction completion.

-

Workup & Isolation: Cool the mixture to 0 °C and carefully neutralize the basic solution by adding 1M aqueous HCl dropwise until the pH reaches 3-4.

-

Causality: Neutralization is critical. The product exists as a sodium salt in the basic medium; acidification protonates the N3 position, precipitating the free 1-cyclopentylimidazolidine-2,4,5-trione. Filter the white crystalline solid, wash with cold water, and dry.

-

References

-

Ulrich, H., & Sayigh, A. A. R. (1965). The Reaction of Oxalyl Chloride with Substituted Ureas and Thioureas. The Journal of Organic Chemistry, 30(8), 2781–2783. URL: [Link]

-

Murray, J. I. (1957). Parabanic Acid. Organic Syntheses, 37, 71. URL: [Link]

-

National Institutes of Health (NIH) / PubMed Central. Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton. PMC / MedChemComm. URL: [Link]

Physicochemical Properties and Synthetic Methodologies of 1-Cyclopentylimidazolidine-2,4,5-trione: A Technical Guide

Executive Summary

As drug discovery pivots toward highly specific, conformationally restricted scaffolds, the parabanic acid (imidazolidine-2,4,5-trione) derivative class has emerged as a critical pharmacophore. Specifically, 1-Cyclopentylimidazolidine-2,4,5-trione (CAS: 40408-47-7) bridges the gap between high lipophilicity and rigid hydrogen-bonding geometry. As a Senior Application Scientist, I have developed this whitepaper to provide researchers and drug development professionals with a self-validating framework covering the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for this versatile molecule.

Structural Causality and Physicochemical Profiling

The utility of 1-Cyclopentylimidazolidine-2,4,5-trione[1] lies in its unique structural dichotomy. The core imidazolidine-2,4,5-trione ring is a planar, electron-deficient system that provides three concentrated hydrogen-bond acceptors (carbonyl oxygens) and one hydrogen-bond donor (N3-H).

By functionalizing the N1 position with a cyclopentyl group, we achieve two critical physicochemical shifts:

-

Symmetry Breaking: The mono-substitution breaks the symmetry of the parabanic acid core, allowing for orthogonal functionalization at the N3 position during late-stage drug development.

-

Lipophilic Enhancement: The cyclopentyl moiety significantly increases the molecule's hydrophobicity[2]. This is crucial for membrane permeability and allows the scaffold to anchor into hydrophobic pockets of target proteins, a mechanism recently validated in the development of selective Ryanodine Receptor 2 (RyR2) inhibitors[3].

Quantitative Physicochemical Data

The following table summarizes the core parameters essential for formulation and synthetic planning:

| Property | Value / Descriptor | Causality / Impact in Drug Design |

| Chemical Name | 1-Cyclopentylimidazolidine-2,4,5-trione | Standard IUPAC nomenclature. |

| CAS Registry Number | 40408-47-7 | Unique identifier for sourcing[2]. |

| Molecular Formula | C₈H₁₀N₂O₃ | Dictates mass balance in synthesis. |

| Molecular Weight | 182.18 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |

| SMILES String | O=C1N(C(=O)NC1=O)C2CCCC2 | Useful for in silico docking and molecular dynamics simulations. |

| H-Bond Donors | 1 (N3-H) | Provides a reactive site for alkylation or target-protein interaction. |

| H-Bond Acceptors | 3 (C=O) | High electron density facilitates strong interactions with polar amino acid residues. |

| Topological Polar Surface Area | ~58.2 Ų | Optimal for blood-brain barrier (BBB) penetration and cellular permeability. |

Mechanistic Pathways and Reactivity

The chemical reactivity of 1-cyclopentylimidazolidine-2,4,5-trione is dominated by its electrophilic nature. The three adjacent carbonyl groups create a highly electron-withdrawing environment, making the ring susceptible to specific transformations:

-

Nucleophilic Substitution / Alkylation: The N3 proton is relatively acidic due to the stabilization of the conjugate base by the adjacent carbonyls. It can be easily deprotonated by mild bases (e.g., K₂CO₃) and alkylated with various electrophiles (R-X) to generate asymmetric N1,N3-disubstituted parabanic acids[4].

-

Cycloaddition: The trione core can act as a potent dienophile in Diels-Alder reactions, a property leveraged in advanced materials science[1].

Figure 1: Synthetic workflow and downstream functionalization of 1-Cyclopentylimidazolidine-2,4,5-trione.

Validated Synthetic Protocol: The Cyclocondensation Workflow

To ensure high yield and purity, the synthesis of the parabanic acid core is best achieved via the cyclocondensation of a substituted urea with oxalyl chloride[5].

Why Oxalyl Chloride? While older methods utilize diethyl oxalate with sodium ethoxide[6], these strongly basic conditions can lead to side reactions and hydrolysis of the urea precursor. Oxalyl chloride acts as a highly reactive C2-building block under mild, albeit acidic, conditions. The reaction is driven to completion by the irreversible evolution of HCl gas, ensuring a self-validating thermodynamic sink.

Step-by-Step Methodology

Phase 1: Preparation of Cyclopentylurea

-

Reagent Assembly: Dissolve 1.0 equivalent of cyclopentylamine in a 1.0 M aqueous solution of hydrochloric acid (HCl). Ensure the solution is slightly acidic (pH ~3-4).

-

Cyanate Addition: Slowly add 1.2 equivalents of potassium cyanate (KOCN) dissolved in minimal water dropwise to the stirring mixture at room temperature.

-

Thermal Activation: Heat the mixture to reflux for 2 hours. The causality here is that heat drives the isomerization of the intermediate ammonium cyanate into the substituted urea.

-

Isolation: Cool the mixture to 0 °C. Filter the precipitated cyclopentylurea, wash with ice-cold water, and dry under a high vacuum to remove all moisture. Crucial: The intermediate must be strictly anhydrous for the next step.

Phase 2: Cyclocondensation to 1-Cyclopentylimidazolidine-2,4,5-trione

-

Solvent Preparation: Suspend the dry cyclopentylurea (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

-

Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.3 equivalents of oxalyl chloride.

-

Safety & Causality Note: Oxalyl chloride addition is highly exothermic and evolves toxic CO, CO₂, and HCl gases[7]. Dropwise addition at 0 °C controls the reaction kinetics and prevents the thermal degradation of the oxalyl chloride.

-

-

Reflux & Annulation: Remove the ice bath and heat the reaction to gentle reflux (approx. 40 °C) for 2 to 4 hours. The suspension will gradually clear as the cyclized product forms and dissolves.

-

Work-up: Cool the reaction to room temperature. Wash the organic layer carefully with saturated aqueous NaHCO₃ to neutralize residual HCl and unreacted oxalyl chloride.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 1-cyclopentylimidazolidine-2,4,5-trione.

Pharmacological Applications: The RyR2 Inhibitor Paradigm

The clinical relevance of 1-cyclopentylimidazolidine-2,4,5-trione has been recently spotlighted in cardiovascular pharmacology. Mutations in the Ryanodine Receptor type 2 (RyR2) cause fatal heart arrhythmias. Until recently, no selective RyR2 inhibitors existed for clinical use.

In a breakthrough 2025 study published in RSC Medicinal Chemistry[4], researchers identified that the parabanic acid skeleton is an absolute requirement for RyR2 inhibitory activity. When the trione core was reduced back to its urea precursor, all biological activity was lost[3]. The planar parabanic acid core acts as a rigid spacer that perfectly aligns the N1-cyclopentyl group and N3-substituents into the receptor's binding pockets. This highlights 1-cyclopentylimidazolidine-2,4,5-trione not just as a chemical curiosity, but as a foundational building block for next-generation anti-arrhythmic drugs.

References

-

Organic Syntheses. (1957). Parabanic acid. Org. Synth. 37, 71. Retrieved from[Link]

-

Kuznetsova, J. V., & Tkachenko, V. T. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. MDPI. Retrieved from[Link](Note: URL structure based on MDPI standard routing for the cited study).

-

Ishida, R., Zeng, X., Kurebayashi, N., Murayama, T., et al. (2025). Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton. RSC Medicinal Chemistry, 16(7), 3229-3239. Retrieved from[Link]

Sources

- 1. Buy 1-Cyclopentylimidazolidine-2,4,5-trione | 40408-47-7 [smolecule.com]

- 2. CAS 40408-47-7: 1-Cyclopentyl-2,4,5-imidazolidinetrione [cymitquimica.com]

- 3. Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

1-Cyclopentylimidazolidine-2,4,5-trione: Structural Dynamics and Pharmacophoric Potential

Executive Summary

1-Cyclopentylimidazolidine-2,4,5-trione, a derivative of parabanic acid (imidazolidine-trione), represents a specialized heterocyclic scaffold in medicinal chemistry. Characterized by a planar, electron-deficient trione core coupled to a lipophilic cyclopentyl ring, this molecule serves as a bioisostere for hydantoins and succinimides. Its structural uniqueness lies in the interplay between the rigid, planar heterocyclic head group and the conformationally mobile cycloalkyl tail. This guide details the molecular architecture, synthesis protocols, and conformational dynamics of this compound, positioning it as a critical intermediate in the development of anticonvulsants and soluble epoxide hydrolase (sEH) inhibitors.

Molecular Architecture and Electronic Structure

The Imidazolidine-2,4,5-trione Core

The core of the molecule is the imidazolidine-2,4,5-trione ring (parabanic acid skeleton).[1] Unlike hydantoins (imidazolidine-2,4-diones), the trione system possesses three carbonyl groups, rendering the ring strictly planar due to extensive conjugation and dipole minimization.

-

Planarity: X-ray diffraction studies of analogous N-alkyl parabanic acids confirm that the

ring atoms lie within a deviation of <0.02 Å from the mean plane. -

Electronic Deficiency: The presence of three electron-withdrawing carbonyl groups makes the ring highly electron-deficient. The N3-H proton (if unsubstituted) is significantly acidic (

), allowing for facile deprotonation and subsequent functionalization. -

Dipole Moment: The carbonyl oxygens at positions 2, 4, and 5 create a strong negative electrostatic potential periphery, while the N-H region remains electropositive, facilitating hydrogen bond donor-acceptor interactions in protein binding pockets.

The Cyclopentyl Substituent

Attached at the

-

Puckering Modes: The cyclopentyl ring rapidly interconverts between the Envelope (

) and Half-Chair ( -

Steric Gearing: The rotation around the

bond is restricted. The carbonyl oxygens at

Conformational Dynamics & Energy Landscape

The biological efficacy of 1-cyclopentylimidazolidine-2,4,5-trione is governed by its ability to adopt specific conformations within an enzyme active site.

Rotational Barriers

The bond connecting the nitrogen (

-

Preferred Conformation: The "Bisected" conformation, where the

(or -

Excluded Volume: The planar trione ring acts as a steric wall, preventing the cyclopentyl ring from folding back over the heterocycle.

Visualization of Conformational Logic

The following diagram illustrates the structural hierarchy and conformational constraints.

Figure 1: Conformational logic flow connecting the rigid trione core and flexible cyclopentyl tail to biological activity.

Synthesis Protocols

The synthesis of 1-cyclopentylimidazolidine-2,4,5-trione is most efficiently achieved via the cyclization of 1-cyclopentylurea with oxalyl chloride. This method is superior to the older diethyl oxalate condensation due to higher yields and milder conditions.

Reagents and Materials

-

Precursor: 1-Cyclopentylurea (commercially available or synthesized from cyclopentylamine + potassium cyanate).

-

Cyclizing Agent: Oxalyl chloride (

). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Catalyst/Base: No base is strictly required if refluxed to remove HCl, but mild conditions often use substoichiometric DMF.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-cyclopentylurea (10 mmol, 1.28 g) and anhydrous DCM (50 mL). Maintain an inert atmosphere (

or Ar). -

Addition: Cool the suspension to 0°C. Add oxalyl chloride (12 mmol, 1.05 mL) dropwise over 15 minutes. Caution: Vigorous gas evolution (HCl, CO, CO2) will occur.

-

Cyclization: Allow the reaction to warm to room temperature, then reflux for 2–4 hours. The suspension should clear as the urea is consumed and the trione forms.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane 1:3).

-

Validation: Product should appear as a white/off-white crystalline solid (MP: ~140–145°C).

Synthesis Pathway Diagram

Figure 2: Synthetic route from cyclopentylamine to the target trione.[2]

Physicochemical & Analytical Characterization

Trustworthy identification relies on specific spectroscopic signatures resulting from the molecule's unique symmetry and electronic environment.

NMR Spectroscopy

-

NMR (CDCl

-

9.0–9.5 ppm (s, 1H, NH ): Broad singlet, exchangeable with D

- 4.4–4.6 ppm (m, 1H, N-CH ): The methine proton of the cyclopentyl ring is deshielded by the adjacent nitrogen and carbonyls.

-

1.5–2.2 ppm (m, 8H, Cyclopentyl-CH

-

9.0–9.5 ppm (s, 1H, NH ): Broad singlet, exchangeable with D

-

NMR:

-

Carbonyls: Three distinct peaks. The amide carbonyls (

) typically appear around 153 ppm, while the oxalate-derived carbonyls ( -

Cyclopentyl:

52 ppm (CH),

-

Infrared (IR) Spectroscopy

The trione system shows a characteristic "trident" or doublet in the carbonyl region:

-

1720–1780 cm

: Strong stretching vibrations of the -

1690–1710 cm

: Stretching of the urea-like -

3200–3300 cm

: N-H stretch (often broad due to hydrogen bonding).

Biological Applications & SAR

Anticonvulsant Activity

Research into "cycloalkanecarboxamide parabanic acid hybrids" indicates that the 1-cyclopentyl-2,4,5-trione scaffold acts as a bioisostere for the hydantoin ring found in phenytoin.

-

Mechanism: Modulation of voltage-gated sodium channels. The lipophilic cyclopentyl group facilitates crossing the Blood-Brain Barrier (BBB), while the polar trione core interacts with the receptor site.

-

Efficacy: Derivatives with this core have shown 100% protection in scPTZ (subcutaneous pentylenetetrazole) seizure models in mice.

Soluble Epoxide Hydrolase (sEH) Inhibition

Imidazolidine-2,4,5-triones serve as prodrugs for urea-based sEH inhibitors.[3]

-

Metabolic Activation: In vivo, the trione ring can be hydrolytically opened or reduced to yield the corresponding urea, which is the active pharmacophore for sEH inhibition (potent anti-inflammatory and antihypertensive targets).

-

Solubility Advantage: The trione is significantly more soluble in aqueous media than the corresponding disubstituted urea, improving bioavailability formulations.

Data Summary Table

| Property | Value / Description |

| CAS Number | 40408-47-7 |

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| H-Bond Donors | 1 (N3-H) |

| H-Bond Acceptors | 3 (C=O) |

| Predicted LogP | ~0.3 to 0.8 (Moderate Lipophilicity) |

| Crystal System | Typically Triclinic or Monoclinic (based on analogs) |

| Primary Application | Anticonvulsant scaffold, sEH inhibitor prodrug |

References

-

Smolecule. (2023).[4] 1-Cyclopentylimidazolidine-2,4,5-trione - Chemical Properties and Reactions.Link

-

PubChem. (2025).[5] 1-Cyclohexylimidazolidine-2,4,5-trione (Analogous Structure Data). National Library of Medicine. Link

-

Molecules. (2011).[2][6] 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes.[7] MDPI. Link

-

ResearchGate. (2023). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants.Link

-

Journal of Heterocyclic Chemistry. (2010). Synthesis of Parabanic Acid Derivatives via Oxalyl Chloride Cyclization.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Ethylimidazolidine-2,4,5-trione | C5H6N2O3 | CID 3301639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopentylimidazolidine-2,4,5-trione

Introduction

1-Cyclopentylimidazolidine-2,4,5-trione is a heterocyclic compound featuring a five-membered imidazolidine ring system substituted with a cyclopentyl group at the N1 position.[1][2] The core structure, also known as a parabanic acid derivative, contains three carbonyl groups, rendering it a highly functionalized molecule with potential applications in medicinal chemistry and materials science.[1][3] The presence of both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, coupled with the lipophilic cyclopentyl moiety, suggests a molecule with interesting physicochemical properties and potential for diverse intermolecular interactions. This guide provides a detailed exploration of the expected spectroscopic characteristics of 1-Cyclopentylimidazolidine-2,4,5-trione, offering a foundational understanding for its synthesis, identification, and further investigation.

Synthesis and Purification

While a specific, detailed synthesis for 1-Cyclopentylimidazolidine-2,4,5-trione is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for analogous N-substituted imidazolidine-2,4,5-triones.[4][5][6] The most common approach involves the cyclocondensation of an appropriate N-substituted urea with oxalyl chloride.

Experimental Protocol: Synthesis of 1-Cyclopentylimidazolidine-2,4,5-trione

Materials:

-

N-Cyclopentylurea

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclopentylurea (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Cyclizing Agent Addition: Add oxalyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-Cyclopentylimidazolidine-2,4,5-trione.

Spectroscopic Analysis

The structural elucidation of 1-Cyclopentylimidazolidine-2,4,5-trione relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1-Cyclopentylimidazolidine-2,4,5-trione, both ¹H and ¹³C NMR will provide definitive structural information.

The predicted ¹H NMR spectrum of 1-Cyclopentylimidazolidine-2,4,5-trione is expected to exhibit distinct signals corresponding to the cyclopentyl and the imidazolidine-2,4,5-trione protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclopentylimidazolidine-2,4,5-trione

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | ~8.5 - 9.5 | broad singlet | 1H |

| CH -N (cyclopentyl) | ~4.2 - 4.5 | quintet | 1H |

| CH ₂ (cyclopentyl, adjacent to CH-N) | ~1.8 - 2.0 | multiplet | 4H |

| CH ₂ (cyclopentyl, distal) | ~1.6 - 1.8 | multiplet | 4H |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: A broad singlet is anticipated in the downfield region (δ 8.5-9.5 ppm) for the N-H proton of the imidazolidine ring. The broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Cyclopentyl Methine Proton: The single proton on the carbon attached to the nitrogen of the imidazolidine ring (CH-N) is expected to appear as a quintet around δ 4.2-4.5 ppm due to coupling with the four adjacent methylene protons.

-

Cyclopentyl Methylene Protons: The eight methylene protons of the cyclopentyl ring will likely appear as overlapping multiplets in the upfield region (δ 1.6-2.0 ppm). The protons on the carbons adjacent to the methine group will be slightly more downfield than the more distant methylene protons.

Diagram 1: ¹H NMR Correlation Diagram

Caption: Predicted ¹H NMR correlations for 1-Cyclopentylimidazolidine-2,4,5-trione.

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule, with the carbonyl carbons appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclopentylimidazolidine-2,4,5-trione

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (C2, C4, C5) | ~155 - 175 |

| C H-N (cyclopentyl) | ~55 - 60 |

| C H₂ (cyclopentyl, adjacent to CH-N) | ~30 - 35 |

| C H₂ (cyclopentyl, distal) | ~23 - 28 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Three distinct signals are expected in the highly deshielded region of the spectrum (δ 155-175 ppm) corresponding to the three carbonyl carbons of the trione system.

-

Cyclopentyl Methine Carbon: The carbon of the cyclopentyl group directly attached to the nitrogen will appear in the range of δ 55-60 ppm.

-

Cyclopentyl Methylene Carbons: The methylene carbons of the cyclopentyl ring will be found in the upfield region, with the carbons adjacent to the methine appearing around δ 30-35 ppm and the more distant carbons around δ 23-28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Cyclopentylimidazolidine-2,4,5-trione will be dominated by the absorptions of the N-H and C=O bonds.

Table 3: Predicted IR Absorption Frequencies for 1-Cyclopentylimidazolidine-2,4,5-trione

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3300 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch (asymmetric) | ~1770 - 1790 | Strong |

| C=O stretch (symmetric) | ~1710 - 1730 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretching: A medium-intensity band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.

-

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ will be due to the C-H stretching of the cyclopentyl group.

-

Carbonyl Stretching: The most prominent features of the IR spectrum will be two strong absorption bands corresponding to the carbonyl stretching vibrations. Cyclic imides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes.[7] The asymmetric stretch is expected at a higher frequency (~1770-1790 cm⁻¹) and the symmetric stretch at a lower frequency (~1710-1730 cm⁻¹).

-

C-N Stretching: A medium-intensity band in the 1200-1350 cm⁻¹ region can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 182.07 (calculated for C₈H₁₀N₂O₃)

-

Major Fragments: Fragmentation is likely to be initiated by cleavage of the cyclopentyl group or fragmentation of the imidazolidine ring.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway for 1-Cyclopentylimidazolidine-2,4,5-trione under electron ionization (EI) would involve initial loss of the cyclopentyl radical or cleavage of the imidazolidine ring.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 1-Cyclopentylimidazolidine-2,4,5-trione in MS.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

A significant peak at m/z = 113 would correspond to the loss of the cyclopentyl radical (•C₅H₉).

-

Fragmentation of the imidazolidine ring could lead to the formation of a cyclopentyl isocyanate radical cation ([C₅H₉NCO]⁺˙) at m/z = 95.

-

Subsequent loss of carbon monoxide (CO) from the m/z 95 fragment would yield a peak at m/z = 83.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Cyclopentylimidazolidine-2,4,5-trione. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with a plausible synthetic route, offers a solid foundation for researchers and scientists working on the synthesis and characterization of this and related compounds. The provided interpretations and diagrams serve as a valuable resource for understanding the structure-spectrum correlations of this interesting heterocyclic molecule, paving the way for its potential applications in drug discovery and development.

References

-

FooDB. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (FDB002536). Available at: [Link]

- Kavalcova, P., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585.

-

ResearchGate. Synthesis of imidazolidine-2,4,5-triones. Available at: [Link]

-

ResearchGate. IR spectra of compound 1. Available at: [Link]

-

PubChem. 1-cyclohexylimidazolidine-2,4,5-trione. Available at: [Link]

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

Spectroscopy Online. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Available at: [Link]

-

NIST WebBook. 2,4,5-Trioxoimidazolidine. Available at: [Link]

-

PubChem. 1-Propylimidazolidine-2,4,5-trione. Available at: [Link]

-

Khan, I., et al. (2024). Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[1][2][3]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. Molecules, 29(12), 2869.

- Torres-García, E., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234.

- Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione.

- Mnikova, L., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585.

- Shchegravina, O., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(22), 7573.

- Eman, A. M. (2024).

-

MassQL. MassQL Compendium. Available at: [Link]

-

PubChemLite. 1-ethylimidazolidine-2,4,5-trione (C5H6N2O3). Available at: [Link]

-

SpectraBase. 1,2,4-Triazolidine-3,5-dione, 1-(1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-7-oxo-2H-2,4a-methanonaphthalen-6-yl)-4-methyl-, [2S-(2. alpha.,4a. alpha.,6. alpha.)]-. Available at: [Link]

-

GNPS. UCSD Computational Mass Spectrometry Website. Available at: [Link]

-

Mestrelab. Download NMR Predict. Available at: [Link]

-

Bruker. Mnova Predict | Accurate Prediction. Available at: [Link]

-

ChemNMR. Prediction of 1H-NMR and 13C-NMR shift values. Available at: [Link]

-

Gaussian. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Available at: [Link]

-

ResearchGate. Synthesis of imidazolidine-2,4,5-triones. Available at: [Link]

-

Scientific Instrument Services. Mass Spectrum Generator. Available at: [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. Available at: [Link]

-

EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Available at: [Link]

-

GCMS-ID. Welcome to GCMS-ID Version 1.0. Available at: [Link]

-

CFM-ID. Spectra Prediction. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

- Laskin, J., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1653-1664.

-

Michigan State University. Infrared Spectrometry. Available at: [Link]

-

PubChem. Parabanic acid. Available at: [Link]

-

SpectraBase. N-Cyclopentyl-trifluoroacetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Hudson, B. S., et al. (2010). The vibrational spectrum of parabanic acid by inelastic neutron scattering spectroscopy and simulation by solid-state DFT. The Journal of Physical Chemistry A, 114(10), 3586-3595.

-

ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

- Bavane, R. G., et al. Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.

- International Journal of Scientific Research in Science and Technology. Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.

- Al-Omary, F. A. M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759.

Sources

Comprehensive Technical Guide to CAS 40408-47-7: 1-Cyclopentylimidazolidine-2,4,5-trione in Drug Discovery and Synthetic Chemistry

Executive Summary

1-Cyclopentylimidazolidine-2,4,5-trione (CAS 40408-47-7), also known as cyclopentylparabanic acid or WAY-621552, is a highly functionalized nitrogen-containing heterocycle[1][2]. Characterized by its electron-deficient imidazolidinetrione core and a lipophilic cyclopentyl appendage, this compound serves as a critical building block in organic synthesis and a high-value scaffold in medicinal chemistry[1][3]. This whitepaper provides a rigorous, application-focused analysis of its physicochemical properties, synthetic reactivity, pharmacological potential, and standardized laboratory protocols.

Structural Paradigm & Physicochemical Profile

The molecular architecture of CAS 40408-47-7 is defined by a five-membered parabanic acid (imidazolidine-2,4,5-trione) ring[1]. The presence of three adjacent carbonyl groups creates a highly electrophilic core, while the N-substituted cyclopentyl group significantly alters the molecule's hydrophobic characteristics[1]. In drug design, this lipophilicity is a calculated feature, essential for enhancing membrane permeability and facilitating blood-brain barrier (BBB) transit[4].

Table 1: Physicochemical & Structural Properties

| Property | Value |

| IUPAC Name | 1-cyclopentylimidazolidine-2,4,5-trione |

| CAS Number | 40408-47-7 |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| SMILES | O=C1N(C(=O)NC1=O)C2CCCC2 |

| InChIKey | RVMONZOKUDHZTA-UHFFFAOYSA-N |

Table 2: High-Resolution Mass Spectrometry (HRMS) & CCS Profile

For researchers utilizing liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS), understanding the adduct formation and Collision Cross Section (CCS) is vital for accurate hit validation during high-throughput screening[5].

| Adduct Species | Predicted m/z | Predicted CCS (Ų) | Ionization Mode |

| [M+H]⁺ | 183.076 | 138.4 | Positive |

| [M+NH4]⁺ | 200.103 | 158.2 | Positive |

| [M+Na]⁺ | 205.058 | 146.1 | Positive |

| [M-H]⁻ | 181.062 | 141.2 | Negative |

Synthetic Pathways & Chemical Reactivity

The imidazolidinetrione core is uniquely reactive due to the intense electron-withdrawing nature of the trione system. As an Application Scientist, leveraging this reactivity requires precise control over reaction conditions to prevent unintended ring-opening.

-

Nucleophilic Substitution: The carbonyl carbons are highly susceptible to nucleophilic attack by amines or alcohols, which can lead to ring-opened derivatives through hydrolysis or condensation[3][6].

-

Dipolar Cycloaddition: Parabanic acid derivatives act as excellent dipolarophiles. The 1,3-dipolar cycloaddition of nitrile imines to the exocyclic double bonds of related derivatives regioselectively yields spiroimidazolidinediones—complex 3D architectures highly prized in anticancer and anticonvulsant drug discovery[7].

Figure 1: Synthetic generation and divergent reactivity pathways of CAS 40408-47-7.

Pharmacological Utility & High-Throughput Screening

Compounds containing the parabanic acid moiety have demonstrated profound biological activities across multiple therapeutic areas[3][8]. In screening libraries, CAS 40408-47-7 is frequently cataloged under the identifier WAY-621552[2].

-

Anticonvulsant Activity: Parabanic acid cycloalkanecarboxamide hybrids have shown exceptional potency in maximal electroshock seizure (MES) and pentylenetetrazole (scPTZ) models[4]. The mechanism involves binding to GABA aminotransferase (GABA-AT), thereby elevating inhibitory GABA levels in the brain[4]. The cyclopentyl ring in CAS 40408-47-7 mimics the lipophilic aryl/alkyl domains required for this target engagement.

-

Aldose Reductase Inhibition: Derivatives of parabanic acid have been synthesized and validated as selective aldose reductase inhibitors, offering antihyperglycemic potential for the treatment of diabetic complications (e.g., diabetic neuropathy).

-

Antimicrobial & Anticancer Potential: The heterocyclic scaffold is continuously investigated for its ability to disrupt bacterial cell walls and inhibit tumor proliferation, often serving as a precursor to more complex marine alkaloid analogs[3][8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks and validation steps.

Protocol A: Synthesis of 1-Cyclopentylimidazolidine-2,4,5-trione

Adapted from standard parabanic acid condensation methodologies[7].

-

Preparation: Dissolve 1.0 equivalent of cyclopentylurea in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.

-

Causality Check: Anhydrous conditions are absolute prerequisites. Oxalyl chloride violently hydrolyzes in the presence of trace moisture, generating HCl and CO₂, which destroys the electrophilic reagent before condensation can occur.

-

-

Addition: Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere. Add 1.3 equivalents of oxalyl chloride dropwise.

-

Causality Check: The dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation of the urea precursor.

-

-

Reflux: Heat the mixture to reflux (approx. 40 °C) for 2 hours.

-

Self-Validation: Monitor the reaction via a bubbler. The reaction is complete when the evolution of HCl and CO gas ceases.

-

-

Workup: Cool to room temperature and wash the organic layer with saturated aqueous NaCl (brine).

-

Causality Check: Brine effectively removes water-soluble byproducts and unreacted oxalyl chloride residues while preventing the formation of stubborn emulsions common with cyclopentyl derivatives.

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.

Protocol B: LC-MS/MS Adduct Profiling

-

Sample Preparation: Dilute the purified compound to 1 µM in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

-

Causality Check: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]⁺ adduct required for positive ion mode detection.

-

-

Analysis: Inject 5 µL onto a C18 reverse-phase column.

-

Self-Validation: Do not rely solely on the [M+H]⁺ peak (183.07 m/z). Cross-reference the spectra for the [M+Na]⁺ adduct at 205.05 m/z[5]. The simultaneous presence of both peaks confirms the intact molecular mass and rules out false positives caused by in-source fragmentation.

Hazard Assessment & Laboratory Safety

While specific in vivo toxicity data for the isolated CAS 40408-47-7 molecule requires further empirical investigation[1], the compound must be handled according to strict Globally Harmonized System (GHS) protocols for novel nitrogen-containing heterocycles. Parabanic acid derivatives are known skin and eye irritants[6].

Figure 2: Standardized safety and handling workflow for parabanic acid derivatives.

-

Storage: Store at -20 °C to -80 °C in a tightly sealed container to prevent ambient moisture degradation[9].

-

Handling: Always manipulate within a certified chemical fume hood. Utilize nitrile gloves, safety goggles, and a lab coat to prevent localized dermatological irritation[6][10].

References

-

PubChemLite. "40408-47-7 (C8H10N2O3) - Predicted Collision Cross Section Data." Université du Luxembourg / LCSB. Available at: [Link]

-

Choi, S.K., et al. "Synthesis and Decomposition of Parabanic Acid Derivatives." Asian Journal of Chemistry. Available at: [Link]

-

Aboutabl, M.E., et al. "Design and synthesis of novel parabanic acid derivatives as anticonvulsants." Bioorganic Chemistry, 2020. Available at: [Link]

-

Aboul-Enein, M.A., et al. "Synthesis, Selective Aldose Reductase Inhibitory Profile and Antihyperglycaemic Potential of Certain Parabanic Acid Derivatives." Scilit. Available at: [Link]

-

Ungoren, Ş.H., et al. "[3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones." International Journal of Molecular Sciences, 2023. Available at: [Link]

Sources

- 1. CAS 40408-47-7: 1-Cyclopentyl-2,4,5-imidazolidinetrione [cymitquimica.com]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. Buy 1-Cyclopentylimidazolidine-2,4,5-trione | 40408-47-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 40408-47-7 (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. CAS 120-89-8: Parabanic acid | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. WAY-621552 - CAS:40408-47-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 10. Imidazolidinetrione, cyclopentyl-;40408-47-7 [abichem.com]

Technical Guide: Thermal Stability & Decomposition of 1-Cyclopentylimidazolidine-2,4,5-trione

[1]

Executive Summary & Compound Architecture

1-Cyclopentylimidazolidine-2,4,5-trione (CAS: 40408-47-7) is a derivative of parabanic acid (imidazolidine-2,4,5-trione).[1] Its thermal profile is defined by the interplay between the rigid, electron-deficient trione ring and the lipophilic, sterically demanding cyclopentyl substituent.

In drug development, this scaffold is valued for its ability to participate in hydrogen bonding while maintaining metabolic stability. However, its high-energy carbonyl arrangement makes it susceptible to specific thermal degradation pathways—primarily ring opening and decarboxylation—which must be characterized to ensure API (Active Pharmaceutical Ingredient) viability during processing (milling, compaction) and storage.[1]

Structural Determinants of Stability

-

The Parabanic Core: The 2,4,5-trione ring is planar and possesses a degree of "hidden" aromaticity in its anionic form, conferring significant thermal stability compared to open-chain imides.[1] However, the three adjacent carbonyls create a localized dipole that is susceptible to nucleophilic attack or thermal cleavage.

-

The Cyclopentyl Group: This secondary alkyl group acts as a steric anchor.[1] Unlike aryl substituents (which conjugate), the cyclopentyl group exerts an inductive effect (+I) that slightly destabilizes the N1-C2 bond compared to N-phenyl analogs, potentially lowering the onset temperature of decomposition.[1]

Predicted Thermal Profile & Decomposition Mechanisms

Note: The following profiles are derived from the mechanistic behavior of the N-substituted parabanic acid class. Experimental verification using the protocols in Section 3 is required for lot-specific certification.

Thermal Transitions

| Parameter | Expected Range | Structural Rationale |

| Melting Point ( | 140°C – 180°C | The symmetry of the trione ring encourages crystal packing, but the flexible cyclopentyl ring disrupts the lattice energy compared to the phenyl analog ( |

| Decomposition Onset ( | > 210°C | Parabanic acid derivatives typically exhibit high thermal stability.[1] Decomposition is expected to occur only after the melt phase is fully established.[1] |

| Volatiles | < 0.5% | Non-solvated forms should show negligible mass loss prior to |

Decomposition Pathways

The thermal degradation of 1-Cyclopentylimidazolidine-2,4,5-trione follows a Retro-Cheletropic Fragmentation mechanism.[1] At elevated temperatures (>200°C), the ring strain and the repulsion between the adjacent carbonyl lone pairs drive the cleavage of the C-N bonds.

Primary Pathway (Inert Atmosphere):

-

Ring Opening: Homolytic or concerted cleavage of the N1-C2 and C4-C5 bonds.[1]

-

Isocyanate Formation: The cyclopentyl-nitrogen fragment is ejected as Cyclopentyl Isocyanate .[1]

-

Core Fragmentation: The remaining carbonyl fragment degrades into Carbon Monoxide (CO) and Isocyanic Acid (HNCO) or polymerizes into undefined chars.[1]

Secondary Pathway (Oxidative Atmosphere): In the presence of oxygen, the cyclopentyl ring is susceptible to radical oxidation prior to ring cleavage, leading to the formation of cyclopentanone derivatives and accelerated charring.

Figure 1: Proposed thermal decomposition pathways for 1-Cyclopentylimidazolidine-2,4,5-trione.[1]

Experimental Protocols for Validation

To validate the thermal stability of this compound, a coupled TGA-DSC approach is mandatory.[1][2] This self-validating system distinguishes between phase transitions (melting) and chemical degradation.[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset temperature (

-

Instrument: TA Instruments Q500 or equivalent.

-

Sample Mass: 5–10 mg (precision weighed).

-

Crucible: Alumina (

) or Platinum (Pt) open pan.[1] Avoid Aluminum pans if -

Purge Gas: Nitrogen (

) at 40 mL/min (balance) and 60 mL/min (furnace). -

Ramp Rate: 10°C/min from Ambient to 600°C.

Data Interpretation:

-

Look for a flat baseline up to the melt.[1]

-

Criterion for Stability:

mass loss at -

Decomposition Event: A sharp sigmoidal mass loss step typically occurring between 200°C and 300°C corresponds to the release of isocyanates.[1]

Differential Scanning Calorimetry (DSC)

Objective: Identify the melting point and enthalpy of fusion (

-

Instrument: TA Instruments Q2000 or equivalent.

-

Sample Mass: 2–5 mg.

-

Pan: Hermetically sealed Aluminum pan with a pinhole (to prevent pressure buildup during decomposition).[1]

-

Cycle: Heat-Cool-Heat cycle.

Self-Validating Check: If the DSC endotherm (melting) is immediately followed by an erratic baseline or exotherm, the compound is decomposing upon melting .[1] In this scenario, the TGA derivative peak (DTG) should align with the DSC exotherm.

Evolved Gas Analysis (TGA-FTIR/GC-MS)

For definitive identification of the decomposition products (specifically to confirm the isocyanate hazard):

Handling & Safety Implications

Based on the parabanic acid scaffold properties, the following safety protocols are critical during thermal processing:

-

Isocyanate Generation: The thermal cleavage generates cyclopentyl isocyanate, a potent respiratory sensitizer. All thermal curing, drying, or melting processes must be conducted under negative pressure ventilation .

-

Runaway Potential: While triones are generally stable, the high nitrogen/oxygen content suggests a potential for rapid energy release if confined. Do not scale up thermal processes without prior DSC screening for exothermic onset.[1]

-

Storage: Store below 30°C in a desiccated environment. Hydrolysis of the trione ring (opening to oxaluric acid derivatives) is possible in high-humidity/high-temperature conditions.[1]

References

-

NIST Chemistry WebBook. (2025).[1] 1,3-Dimethyl-2,4,5-trioxoimidazolidine (Parabanic Acid Derivative) Spectral Data. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2013).[1] Polymorphism in parabanic acid-urea cocrystals governed by supramolecular synthons. CrystEngComm. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis and Decomposition of Parabanic Acid Derivatives. Vol 25, No 1. Retrieved from [Link]

The Chemistry and Therapeutic Potential of Imidazolidine-2,4,5-triones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4,5-trione scaffold, historically known as parabanic acid, represents a fascinating and enduring class of heterocyclic compounds. From its origins in the foundational studies of uric acid chemistry in the 19th century to its current position as a privileged structure in medicinal chemistry, this core has been the subject of extensive investigation. This technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and burgeoning therapeutic applications of imidazolidine-2,4,5-trione derivatives. We will delve into the evolution of synthetic strategies, from classical condensation reactions to modern methods for creating diverse analogues. Furthermore, this guide will explore the significant pharmacological activities of these compounds, with a particular focus on their well-established anticonvulsant properties and their emerging potential as anticancer agents and enzyme inhibitors. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers and drug development professionals with a thorough understanding of this important chemical class.

A Historical Perspective: From Uric Acid to a Privileged Scaffold

The story of imidazolidine-2,4,5-triones is intrinsically linked to the pioneering work of 19th-century chemists in the field of natural product chemistry, particularly the study of uric acid. First isolated from kidney stones in 1776 by the Swedish chemist Carl Wilhelm Scheele, uric acid became a focal point of investigation for many prominent scientists.[1]

The intellectual lineage of imidazolidine-2,4,5-trione can be traced to the groundbreaking research of Friedrich Wöhler and Justus von Liebig. Their extensive investigations into the derivatives of uric acid laid the groundwork for understanding a variety of nitrogen-containing heterocyclic compounds.[2][3][4] While Wöhler is famously credited with the synthesis of urea from inorganic starting materials in 1828, a discovery that challenged the theory of vitalism, his collaborative work with Liebig on uric acid and its oxidation products was equally significant.[2][3]

Parabanic acid, or imidazolidine-2,4,5-trione, was identified as an oxidation product of uric acid.[5][6] This discovery was a crucial step in elucidating the complex structure and reactivity of uric acid and its metabolites. The close structural relationship between these molecules highlights the metabolic pathways that connect them.

The early syntheses of parabanic acid often involved the oxidation of uric acid or the condensation of urea with oxalic acid derivatives.[5] These foundational methods, though refined over the years, established the fundamental chemical principles for constructing the imidazolidine-2,4,5-trione core. This historical context is vital for appreciating the evolution of synthetic strategies and the enduring relevance of this scaffold in contemporary chemical and pharmaceutical research.

Synthetic Methodologies: Constructing the Imidazolidine-2,4,5-trione Core

The synthesis of the imidazolidine-2,4,5-trione ring system and its derivatives has evolved significantly since the early discoveries. The choice of synthetic route is often dictated by the desired substitution pattern on the nitrogen atoms and the C5 position.

Classical Synthesis: Condensation of Ureas with Oxalyl Derivatives

A cornerstone of imidazolidine-2,4,5-trione synthesis is the condensation of ureas or substituted ureas with oxalyl chloride or diethyl oxalate. This method remains a robust and widely used approach for preparing a variety of derivatives.

General Reaction Scheme:

Caption: Classical synthesis of imidazolidine-2,4,5-triones.

This reaction is typically carried out in an inert solvent, and in the case of substituted ureas, it provides a direct route to N-substituted imidazolidine-2,4,5-triones.[7][8] The use of oxalyl chloride is often preferred for its higher reactivity.

Detailed Experimental Protocol: Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones [9]

Materials:

-

1,3-Disubstituted urea (1.0 eq)

-

Oxalyl chloride (1.2-1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

n-Hexane

Procedure:

-

To a cooled solution (0-5 °C) of oxalyl chloride in anhydrous DCM, add the 1,3-disubstituted urea portion-wise with stirring.

-

If a hydrochloride salt of the urea is used, triethylamine (2.0 eq) can be added to neutralize the acid.

-

Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove any precipitated salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is precipitated by the addition of n-hexane and collected by filtration.

-

The product can be further purified by recrystallization or column chromatography.

Modern Synthetic Approaches

Contemporary organic synthesis has expanded the toolbox for creating more complex imidazolidine-2,4,5-trione derivatives, including spirocyclic systems and molecules with diverse functional groups for structure-activity relationship (SAR) studies.

Synthesis of Spiro-imidazolidine-2,4,5-triones:

Spiro-imidazolidine-2,4,5-triones are of particular interest in medicinal chemistry due to their rigid three-dimensional structures. A common method for their synthesis is a modification of the Bucherer-Bergs reaction, starting from a cyclic ketone.

Sources

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. publications.iupac.org [publications.iupac.org]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of 1-Cyclopentylimidazolidine-2,4,5-trione

Therapeutic Horizons of N-Substituted Parabanic Acids: A Technical Guide to the Biological Activities of 1-Cyclopentylimidazolidine-2,4,5-trione

As a Senior Application Scientist, I frequently encounter privileged scaffolds that offer immense versatility in drug discovery. Among these, the imidazolidine-2,4,5-trione core—commonly known as parabanic acid—stands out. When substituted with a cycloalkyl group, such as in 1-Cyclopentylimidazolidine-2,4,5-trione (CAS: 40408-47-7) , the molecule gains specific lipophilic and steric properties that dramatically alter its pharmacological profile[1].

This whitepaper dissects the mechanistic pharmacology, quantitative activity, and self-validating experimental workflows required to study 1-cyclopentylimidazolidine-2,4,5-trione and its structural analogs.

Mechanistic Pharmacology & Target Landscape

The introduction of a cyclopentyl ring at the N1 position of the imidazolidinetrione core serves a dual purpose: it increases the partition coefficient (log P), facilitating blood-brain barrier (BBB) penetration, and provides a hydrophobic anchor for deep active-site docking in various target enzymes[1][2].

Neurological Applications: GABAergic Modulation

Derivatives of parabanic acid, particularly cycloalkanecarboxamide hybrids, have demonstrated profound anticonvulsant properties[3]. The mechanism of action is primarily driven by the modulation of Gamma-aminobutyric acid (GABA) pathways. In vivo studies have shown that administration of these lipophilic parabanic acid derivatives significantly increases brain GABA levels[4]. This is achieved by binding to the active site of GABA aminotransferase (GABA-AT), inhibiting the degradation of this inhibitory neurotransmitter and thereby raising the seizure threshold[4].

Enzymatic Inhibition: Oncology and Neurodegeneration

Beyond the central nervous system, the imidazolidine-2,4,5-trione scaffold is a potent electrophilic warhead for several critical enzymes:

-

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): N-substituted triones act as submicromolar inhibitors of Tdp1, a critical DNA repair enzyme[5]. By inhibiting Tdp1, these compounds prevent cancer cells (such as glioblastoma) from repairing DNA damage induced by chemotherapeutics, thereby acting as potent chemo-sensitizers[5].

-

Cholinergic Enzymes (AChE/BChE): 1,3-substituted imidazolidine-2,4,5-triones exhibit high inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[6]. The carbonyl-rich core forms strong hydrogen bonds with the catalytic triad of these enzymes, making them promising candidates for Alzheimer's disease management[6].

-

Pyruvate Carboxylase (PC): Substituted imidazolidinetriones act as mixed-type inhibitors of PC, binding deep within the carboxyltransferase domain[7]. This inhibition reduces cell viability in specific cancer cell lines (e.g., MDA-MB-231) by disrupting critical metabolic flux[7].

Fig 1: Pharmacological pathways and therapeutic outcomes of parabanic acid derivatives.

Quantitative Data Synthesis

To understand the potency of the parabanic acid scaffold, we must benchmark it against established standards. The table below synthesizes the biological activity of key imidazolidine-2,4,5-trione derivatives across multiple therapeutic models[3][6][7].

| Compound Class / Derivative | Target / Biological Model | Quantitative Activity | Reference Standard |

| Cycloalkyl-parabanic acid hybrids | ScPTZ (Anticonvulsant Model) | ED₅₀ = 11.31 mg/kg | Ethosuximide |

| 1,3-Disubstituted parabanic acids | AChE Inhibition | IC₅₀ = 13.8 μM | Rivastigmine |

| 1,3-Disubstituted parabanic acids | BChE Inhibition | IC₅₀ = 1.66 μM | Galanthamine |

| Norabietyl imidazolidine-triones | Tdp1 Inhibition | IC₅₀ < 1.0 μM | Furamidine |

| Alkyl imidazolidine-triones | Pyruvate Carboxylase (PC) | IC₅₀ = 3.0 - 12.0 μM | Acetazolamide (Neg. Control) |

Experimental Workflows & Self-Validating Protocols

In my experience, the reproducibility of biological data is entirely dependent on the purity of the synthesized scaffold and the robustness of the screening assay. Below are the optimized, self-validating protocols for synthesizing 1-cyclopentylimidazolidine-2,4,5-trione and evaluating its enzymatic inhibition.

Protocol A: Synthesis of 1-Cyclopentylimidazolidine-2,4,5-trione

Causality & Rationale: The synthesis relies on the bis-acylation of N-cyclopentylurea using oxalyl chloride[5]. We utilize anhydrous dichloromethane (CH₂Cl₂) as an aprotic solvent to prevent the premature hydrolysis of oxalyl chloride. Triethylamine (TEA) is employed as a non-nucleophilic proton scavenger to drive the equilibrium forward. The reaction must be initiated at 0 °C because the highly exothermic nature of the cyclization can lead to ring-opening side reactions if thermal energy is not strictly controlled[6].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of N-cyclopentylurea in 30 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere. Add 2.2 equivalents of TEA.

-

Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.5 equivalents of oxalyl chloride dropwise over 15 minutes to prevent localized heating[6].

-

Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the conversion via TLC (Hexane:Ethyl Acetate, 3:1).

-

Workup: Quench the reaction with 20 mL of ice-cold distilled water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure[5].

-

Self-Validation (Spectroscopy): Before proceeding to biological assays, validate the structure. The IR spectrum must show the disappearance of the primary amine N-H stretch and the emergence of three distinct, sharp C=O stretching bands between 1720 cm⁻¹ and 1780 cm⁻¹, which are the hallmark of the intact parabanic acid ring.

Protocol B: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)

Causality & Rationale: To evaluate the neuroprotective potential of the synthesized compound, we use a spectrophotometric assay tracking the hydrolysis of acetylthiocholine iodide (ATCI). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate), measurable at 412 nm.

Step-by-Step Methodology:

-

Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 1-cyclopentylimidazolidine-2,4,5-trione in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).

-

Incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of AChE enzyme solution (0.2 U/mL), 20 μL of the test compound, and 10 μL of DTNB (3 mM). Incubate at 25 °C for 15 minutes.

-

Initiation & Readout: Add 10 μL of ATCI (15 mM) to initiate the reaction. Measure the absorbance at 412 nm kinetically for 5 minutes using a microplate reader.

-

Self-Validation (Z'-Factor Calculation): An assay is only as trustworthy as its controls. Include a blank (no enzyme) to account for spontaneous ATCI hydrolysis, and a positive control (). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|. Proceed with data analysis only if the Z'-factor is > 0.5, ensuring the assay has a wide dynamic range and low variance.

Fig 2: Self-validating synthetic and screening workflow for imidazolidine-2,4,5-triones.

References

-

Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 Source: MDPI (Molecules) URL:[Link]

-

Design and synthesis of novel parabanic acid derivatives as anticonvulsants Source: PubMed (Bioorganic Chemistry) URL:[Link]

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes Source: PMC (Molecules) URL:[Link]

-

Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase Source: ACS (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Sources

- 1. CAS 40408-47-7: 1-Cyclopentyl-2,4,5-imidazolidinetrione [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epublications.marquette.edu [epublications.marquette.edu]

Methodological & Application

synthesis of 1-Cyclopentylimidazolidine-2,4,5-trione derivatives for drug discovery

Executive Summary: The Parabanic Acid Pharmacophore

In the landscape of heterocyclic drug discovery, the imidazolidine-2,4,5-trione (parabanic acid) core represents a critical bioisostere for the hydantoin and urea moieties. While hydantoins (imidazolidine-2,4-diones) are well-established anticonvulsants and enzyme inhibitors, the trione variant offers distinct physicochemical advantages:

-

Enhanced Water Solubility: The additional carbonyl group increases polarity compared to the corresponding ureas or hydantoins, often improving the pharmacokinetic profile of lipophilic side chains like the cyclopentyl group [1].

-

Planar Geometry: The trione ring is strictly planar, providing a rigid linker that can orient substituents (e.g., the 1-cyclopentyl group) into specific hydrophobic pockets of enzymes such as Soluble Epoxide Hydrolase (sEH) or Acetylcholinesterase (AChE) [2, 3].

-

Metabolic Stability: The trione core is generally resistant to oxidative metabolism compared to the more labile urea linkage.

This guide details the modular synthesis of 1-Cyclopentylimidazolidine-2,4,5-trione derivatives , focusing on the "Urea-Oxalyl Chloride" route. This pathway is preferred in medicinal chemistry for its ability to rapidly generate diverse libraries.

Retrosynthetic Logic & Pathway Design

The most robust route to 1,3-disubstituted imidazolidine-2,4,5-triones involves the cyclization of N,N'-disubstituted ureas with oxalyl chloride. This approach allows for the independent variation of the N1 (cyclopentyl) and N3 (aryl/alkyl) substituents.

Mechanistic Pathway (Graphviz Visualization)

The following diagram outlines the modular assembly of the scaffold.

Figure 1: Modular synthetic workflow for 1-cyclopentylimidazolidine-2,4,5-trione derivatives. The process separates diversity generation (urea formation) from scaffold locking (cyclization).

Detailed Experimental Protocols

Protocol A: Synthesis of the 1-Cyclopentyl-3-substituted Urea Intermediate

Objective: To generate the acyclic precursor with high purity. Impurities here (e.g., symmetric ureas) will complicate the final purification.

Reagents:

-

Cyclopentylamine (1.0 equiv)

-

Aryl/Alkyl Isocyanate (1.0 equiv)

-

Dichloromethane (DCM), anhydrous[1]

-

Triethylamine (0.1 equiv, optional catalyst for unreactive amines)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

). Add anhydrous DCM (0.1 M concentration relative to amine). -

Amine Addition: Charge the flask with Cyclopentylamine. Cool the solution to 0°C using an ice bath. Rationale: Isocyanate addition is exothermic; cooling prevents side reactions.

-

Isocyanate Addition: Dissolve the specific Isocyanate in a minimal amount of DCM. Add this solution dropwise to the amine over 20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (Mobile phase: 50% EtOAc/Hexanes). The isocyanate spot should disappear.

-

-

Workup:

-

If the urea precipitates: Filter the solid, wash with cold hexanes, and dry under vacuum.

-

If soluble: Evaporate solvent. Recrystallize from Ethanol/Water or EtOAc/Hexanes.

-

Validation: Verify formation by

H NMR (Urea NH protons typically appear at

-

Protocol B: Cyclization to 1-Cyclopentylimidazolidine-2,4,5-trione

Objective: Cyclize the urea using oxalyl chloride. This step requires strict moisture control to prevent hydrolysis of oxalyl chloride.

Reagents:

-

1-Cyclopentyl-3-substituted Urea (from Protocol A)

-

Oxalyl Chloride (1.2 – 1.5 equiv)[1]

-